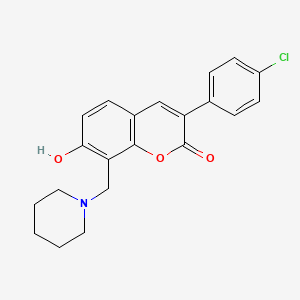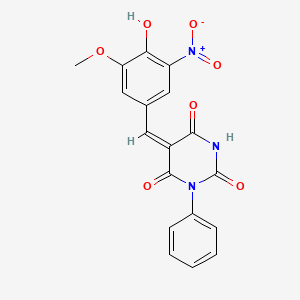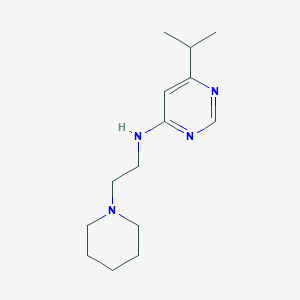
6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine involves the inhibition of specific protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This leads to the disruption of various cellular processes, including cell cycle progression and signal transduction, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine are dependent on its mechanism of action. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine in lab experiments include its potent inhibitory activity against specific protein kinases, making it a useful tool for studying their role in various cellular processes. It is also relatively easy to synthesize and can be optimized for large-scale production. However, its limitations include its potential toxicity and limited selectivity towards specific kinases, making it necessary to use caution when conducting experiments.
将来の方向性
There are several future directions for the research and development of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine. One potential direction is the optimization of its selectivity towards specific protein kinases, making it a more effective therapeutic agent with fewer side effects. Another direction is the development of novel derivatives with improved potency and pharmacokinetic properties. Additionally, its potential applications in the treatment of inflammatory and neurodegenerative diseases warrant further investigation. Overall, the future of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine research is promising and holds great potential for the development of novel therapeutic agents.
合成法
The synthesis of 6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine involves the reaction of 2-(piperidin-1-yl)ethanamine with 6-isopropyl-2-methylthio-4-pyrimidinamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, elimination, and cyclization, resulting in the formation of the desired product. The synthesis method is relatively straightforward and can be optimized for large-scale production.
科学的研究の応用
6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and biochemistry. It has been reported to exhibit potent inhibitory activity against certain protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. Thus, it can be used as a lead compound for the development of novel kinase inhibitors with therapeutic potential.
特性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-6-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-12(2)13-10-14(17-11-16-13)15-6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPCVGYHYFQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-isopropyl-N-(2-piperidin-1-ylethyl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)

![7-acetyl-6-[4-(benzyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914837.png)
![7-acetyl-3-(allylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914840.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914879.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)
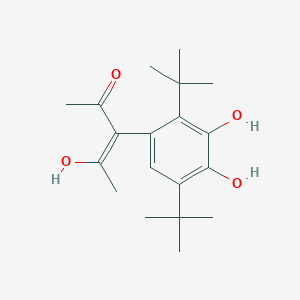
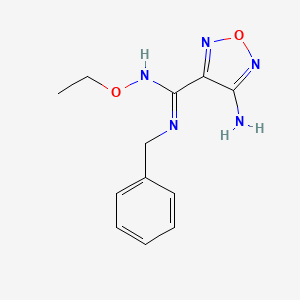
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)
